3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile
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Overview
Description
3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of heterocycles known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a triazole ring, making it a unique scaffold for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
CAS No. |
143779-23-1 |
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Molecular Formula |
C8H5N5 |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
3-methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C8H5N5/c1-5-11-12-8-2-6(3-9)7(4-10)13(5)8/h2,12H,1H3 |
InChI Key |
NAQAXHOKQQHFHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC2=CC(=C(N12)C#N)C#N |
Origin of Product |
United States |
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